molecular formula C10H14O4 B8411223 4-Oxo-2,3-dihydro-4H-pyran-2-carboxylic acid butyl ester

4-Oxo-2,3-dihydro-4H-pyran-2-carboxylic acid butyl ester

Cat. No. B8411223
M. Wt: 198.22 g/mol
InChI Key: QTTDTNKAFRMTMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06025503

Procedure details

To 258 mg (1.2 mmol) of (E)-1-methoxy-3-tert-butyldimethylsilyloxy-1,3-butadiene and 130 mg (1 mmol) of n-butylglyoxylate was added at 0° C. the solution of the complex in toluene obtained above. After stirring for 2 hours, 0.1 ml of trifluoroacetic acid was added thereto. Next, the reaction mixture was stirred for 5 minutes, then poured into a saturated aqueous solution of sodium bicarbonate and filtered through celite. Then the filtrate was extracted with ether thrice and dried over anhydrous magnesium sulfate. After distilling off the solvent under reduced pressure, the residue was purified by silica gel column chromatography (hexane/ethyl acetate=10/1). Thus 79 mg of n-butyl 3,4-dihydro-4-oxo-2H-pyran-2-carboxylate was obtained (yield: 40%). When measured with CHIRALPAK AD column (manufactured by Daicel Chemical Industries) [hexane:i-PrOH=10:1, flow rate: 1.0 ml/min], the optical purity of this product was 50% e.e.
Quantity
258 mg
Type
reactant
Reaction Step One
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2]/[CH:3]=[CH:4]/[C:5]([O:7][Si](C(C)(C)C)(C)C)=[CH2:6].[CH2:15]([C:19](=[O:23])C([O-])=O)[CH2:16][CH2:17]C.FC(F)(F)[C:26](O)=[O:27].C(=O)(O)[O-].[Na+]>C1(C)C=CC=CC=1>[O:7]=[C:5]1[CH:4]=[CH:3][O:2][CH:1]([C:26]([O:23][CH2:19][CH2:15][CH2:16][CH3:17])=[O:27])[CH2:6]1 |f:3.4|

Inputs

Step One
Name
Quantity
258 mg
Type
reactant
Smiles
CO\C=C\C(=C)O[Si](C)(C)C(C)(C)C
Name
Quantity
130 mg
Type
reactant
Smiles
C(CCC)C(C(=O)[O-])=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.1 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained above
STIRRING
Type
STIRRING
Details
Next, the reaction mixture was stirred for 5 minutes
Duration
5 min
FILTRATION
Type
FILTRATION
Details
filtered through celite
EXTRACTION
Type
EXTRACTION
Details
Then the filtrate was extracted with ether thrice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
After distilling off the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (hexane/ethyl acetate=10/1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O=C1CC(OC=C1)C(=O)OCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 79 mg
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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